2-Nitrobenzenesulfinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5NO4S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
2-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C6H5NO4S/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,10,11) |
InChI Key |
BOJXVYVIGCXZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrobenzenesulfinic Acid and Its Derivatives
Direct Synthesis Routes from Precursors
Direct synthesis methods provide a foundational approach to obtaining 2-nitrobenzenesulfinic acid, typically involving the transformation of a readily available nitro-aromatic compound.
A well-established route to this compound begins with the precursor 2-nitroaniline. This transformation is a two-step process that first involves the formation of a diazonium salt, which is then converted to the target sulfinic acid.
The initial step is the diazotization of 2-nitroaniline. This reaction is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. miracosta.eduorgsyn.orglumenlearning.com The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ, which then reacts with the primary aromatic amine to yield the 2-nitrobenzenediazonium (B1203363) salt. lumenlearning.com
Table 1: Typical Reagents and Conditions for Diazotization of Nitroanilines
| Reagent/Condition | Role/Parameter | Typical Value/Compound | Source |
| Starting Material | Aromatic Amine | 2-Nitroaniline | miracosta.edu |
| Nitrosating Agent | Source of NO⁺ | Sodium Nitrite (NaNO₂) | miracosta.eduorgsyn.org |
| Acid | Catalyst & Medium | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | miracosta.eduorgsyn.org |
| Temperature | Maintain Salt Stability | 0–5 °C | lumenlearning.com |
| Solvent | Aqueous Medium | Water | miracosta.eduorgsyn.org |
In the second step, the unstable 2-nitrobenzenediazonium salt is reacted with sulfur dioxide in a reaction often catalyzed by a copper(I) salt. This step introduces the sulfinic acid moiety (-SO₂H) onto the aromatic ring, displacing the diazonium group with the concurrent loss of nitrogen gas (N₂). The resulting product is this compound.
Electrochemical Generation of Sulfinic Acid Derivatives as Intermediates
Electrochemical methods represent a modern and often more environmentally benign approach to synthesizing sulfinic acid derivatives. These techniques avoid the need for harsh chemical reagents by using electrical current to drive the desired transformations. Arylsulfinic acids and their esters can be generated electrochemically from various precursors.
One common electrochemical approach involves the oxidation of sulfonyl hydrazides at an anode. This process generates the corresponding sulfinic acid. Similarly, the oxidative coupling of thiophenols and alcohols can be achieved electrochemically to produce sulfinic esters. These electrosynthesis processes can often be performed without the use of metallic catalysts or chemical oxidants.
Mechanistic studies suggest that these reactions can proceed through the formation of sulfonyl radicals via electrochemical oxidation. These intermediates then react to generate the final sulfinic acid or ester products.
Table 2: Overview of Electrochemical Methods for Sulfinic Derivative Synthesis
| Precursor Type | Reaction Type | Key Condition | Product |
| Sulfonyl Hydrazides | Anodic Oxidation | Constant Current | Sulfinic Acids / Esters |
| Thiophenols & Alcohols | Oxidative Coupling | Catalyst-Free | Sulfinic Esters |
| Nitroarenes & Sulfonyl Hydrazides | Convergent Paired Synthesis | Anodic & Cathodic reactions | Sulfonamides (via sulfinic acid intermediate) |
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound involves starting with precursors that already contain additional substituents on the aromatic ring or modifying a pre-formed nitrobenzenesulfonic acid. A common strategy is the oxidation of a substituent, such as a methyl group, to a carboxylic acid.
For instance, an analogous strategy is employed in the synthesis of 2-carboxy-5-nitrobenzenesulfonic acid. This process involves the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com The oxidation can be carried out using various oxidizing agents, including nitric acid or metal hypochlorites in the presence of metal hydroxides or carbonates. google.comgoogle.com This method demonstrates how a functional group (a methyl group) on the nitrobenzenesulfonic acid core can be chemically transformed to introduce new functionality (a carboxyl group), yielding a more complex derivative. google.com
Another example is the synthesis of 2-nitro-4-methylsulfonylbenzoic acid, which is achieved through the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343). asianpubs.org This highlights the versatility of oxidation reactions in creating functionalized aromatic acids from the corresponding toluene derivatives. asianpubs.org
Table 3: Examples of Synthesizing Functionalized Nitrobenzenesulfonic Acid Derivatives via Oxidation
| Starting Material | Oxidizing Agent | Product | Source |
| 2-Methyl-5-nitrobenzenesulfonic acid | Metal Hypochlorites / Metal Bases | 2-Carboxy-5-nitrobenzenesulfonic acid | google.com |
| 4-Nitrotoluene-2-sulfonic acid | Nitric Acid | 4-Nitro-2-sulfobenzoic acid | google.com |
| 2-Nitro-4-methylsulfonyl toluene | Hydrogen Peroxide | 2-Nitro-4-methylsulfonylbenzoic acid | asianpubs.org |
Reactivity and Reaction Mechanisms of 2 Nitrobenzenesulfinic Acid
General Reactivity Profiles of Arenesulfinic Acids
Intrinsic Instability and Transient Nature of Sulfinic Acid Species
Arenesulfinic acids are a class of organosulfur compounds that are notably more stable than their alkane-based counterparts. However, they still exhibit significant intrinsic instability, which often makes their isolation in a pure form challenging. thieme-connect.de This transient nature is a defining characteristic of sulfinic acid species.
The instability of arenesulfinic acids is primarily due to their propensity to undergo disproportionation, particularly under acidic conditions. thieme-connect.de This reaction is a self-redox process where two molecules of the sulfinic acid react to yield two different sulfur-containing compounds with sulfur in higher and lower oxidation states. The principal products of this transformation are a thiosulfonate and a sulfonic acid. thieme-connect.de The disproportionation is an acid-catalyzed process, and the inherent acidity of the arenesulfinic acids themselves can facilitate their own decomposition. thieme-connect.de
This reactivity profile underscores why sulfinic acids are often considered transient species or reactive intermediates in chemical transformations rather than stable, isolable reagents. nih.govresearchgate.net Their chemistry is often studied through their more stable salts or derivatives, or they are generated in situ for immediate use in a subsequent reaction.
| Property Summary for Arenesulfinic Acids | |
| General Stability | Difficult to isolate in pure form due to low stability. thieme-connect.de |
| Primary Decomposition Pathway | Disproportionation. thieme-connect.de |
| Disproportionation Products | Thiosulfonates and Sulfonic Acids. thieme-connect.de |
| Catalysis | The disproportionation reaction is acid-catalyzed. thieme-connect.de |
| Nature in Reactions | Often act as transient intermediates. nih.govresearchgate.net |
Specific Chemical Transformations Involving 2-Nitrobenzenesulfinic Acid
Elimination Reactions and Byproduct Formation
Detailed research findings specifically documenting the elimination reactions and associated byproduct formation for this compound are not available in the provided search results.
Role as a Reaction Intermediate in Multistep Organic Transformations
Specific examples of this compound acting as a reaction intermediate in multistep organic transformations are not detailed in the provided search results. The literature frequently discusses the related but distinct compound, 2-nitrobenzenesulfonic acid, as a crucial intermediate in the synthesis of dyes and pharmaceuticals. cymitquimica.com
Applications of 2 Nitrobenzenesulfinic Acid in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis and Derivatization
The utility of 2-Nitrobenzenesulfinic acid as a direct precursor in the synthesis of complex molecules and for derivatization appears to be an area with limited exploration in the available chemical literature. While sulfinic acids, in general, are valuable precursors for the synthesis of sulfones, sulfonamides, and sulfinate esters, specific and detailed examples commencing from this compound are not prevalent.
Research has shown the potential for functionalization of hydroxy groups using this compound, hinting at its utility in derivatization. This suggests a possible role in protecting group strategies or for introducing the 2-nitrophenylsulfinyl moiety to modulate the reactivity of a molecule, potentially in cyclization or ring-opening reactions.
The synthesis of heterocyclic compounds often involves nitro-containing precursors, where the nitro group is subsequently reduced and incorporated into the heterocyclic ring. For instance, nitroalkenes are well-established substrates for the synthesis of various nitrogen-containing heterocycles. Conceptually, derivatives of this compound could serve as precursors for certain sulfur-and-nitrogen-containing heterocyclic systems. However, specific and well-documented synthetic routes starting from this compound for the construction of complex heterocyclic frameworks are not extensively reported.
The following table provides a summary of related, but not direct, applications found in the broader chemical literature that could theoretically be adapted for this compound.
| Application Area | General Precursor/Reagent | Potential Adaptation for this compound |
| Reductive C-S Bond Cleavage | Aryl Sulfones | Reductive cleavage of sulfones derived from this compound could be explored, with the nitro group potentially influencing the reaction conditions and outcomes. |
| Heterocycle Synthesis | Nitroalkenes, Nitroaromatics | Derivatives of this compound could be designed as substrates for intramolecular cyclizations following reduction of the nitro group to an amine. |
| Derivatization of Alcohols | Sulfonyl Chlorides | 2-Nitrobenzenesulfinyl chloride (the corresponding acid chloride) could be used to form sulfinate esters, introducing a functional handle for further transformations. |
Theoretical and Computational Chemistry Studies of 2 Nitrobenzenesulfinic Acid
Quantum Chemical Investigations of Arenesulfinic Acids (General Methodologies)
Quantum chemical investigations provide profound insights into the electronic structure, stability, and reactivity of molecules. For arenesulfinic acids, including 2-nitrobenzenesulfinic acid, a variety of computational methods are employed to predict their properties and behavior. These methodologies are foundational for understanding the intricate details of molecular architecture and energetics.
A primary tool in these investigations is Density Functional Theory (DFT), which is favored for its balance between computational cost and accuracy. escholarship.org Functionals such as B3LYP and M06-2X are commonly used in conjunction with Pople-style basis sets like 6-311G+(d,p) to optimize molecular geometries and calculate electronic properties. nih.gov For more precise energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are often utilized. researchgate.net These methods are crucial for obtaining reliable predictions of molecular geometries and activation barriers for reactions. nsf.gov
Natural Bond Orbital (NBO) analysis is another powerful technique applied to understand the electronic density distribution in molecules like nitro-substituted benzenesulfonic acids, which share structural similarities with this compound. researchgate.net NBO analysis helps in quantifying orbital interactions, such as those between the nitro and sulfinic acid groups with the benzene ring, and allows for the determination of the contributions of inductive and resonance effects of the substituents. researchgate.net
To account for the influence of a solvent, which can be critical for accurately describing reactions and molecular properties in a condensed phase, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently employed. nsf.gov For more complex systems or to study dynamic effects, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be used, which treat the reactive center with a high level of quantum theory while the surrounding environment is described with a more computationally efficient molecular mechanics force field. chemrxiv.org These computational strategies collectively provide a robust framework for the theoretical exploration of arenesulfinic acids.
Table 1: Common Quantum Chemical Methodologies
| Methodology | Purpose | Common Applications in Arenesulfinic Acid Studies |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Predicting stable conformers, calculating reaction energies |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy Energy Calculation | Refining energy barriers, studying weak interactions |
| Natural Bond Orbital (NBO) Analysis | Analysis of Electron Density | Quantifying substituent effects, analyzing hyperconjugative interactions |
| Polarizable Continuum Model (PCM) | Solvation Effects | Modeling reactions in solution, predicting solubility trends |
Theoretical Probing of Reaction Mechanisms Involving Sulfinic Acid Moieties
Theoretical and computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms involving sulfinic acid moieties. These studies provide detailed, atomistic-level understanding of transition states, intermediates, and reaction pathways that are often difficult to characterize experimentally.
One area of significant investigation is the oxidation and reduction of sulfur-containing functional groups. For instance, in biological systems, the formation of cysteine sulfinic acid in proteins is a critical post-translational modification linked to oxidative stress. chemrxiv.org QM/MM simulations have been instrumental in detailing the reduction mechanism of cysteine sulfinic acid in peroxiredoxins by the enzyme sulfiredoxin. chemrxiv.org These studies have supported experimentally proposed mechanisms, such as the nucleophilic attack of a sulfinic acid oxygen on the γ-phosphate of ATP to form a sulfinic acid phosphoryl ester intermediate. chemrxiv.org
Computational methods have also been applied to understand the self-condensation reaction of sulfenic acids, which can be an important consideration in the chemistry of their oxidized counterparts, sulfinic acids. nsf.gov These studies have identified cyclic, hydrogen-bonded five-membered transition states and calculated the activation barriers for such reactions. nsf.gov The insights gained from sulfenic acid reactivity can inform the understanding of potential side reactions or decomposition pathways for sulfinic acids.
Furthermore, theoretical calculations have been employed to investigate the reaction of sulfenic acids with various biologically relevant nucleophiles, such as amines and thiols. nsf.gov By determining the free energies of reaction and activation, these studies shed light on the electronic effects that govern the reactivity of these sulfur-containing acids. nsf.gov The methodologies used, including various DFT functionals and the inclusion of solvation models, are directly applicable to the study of reactions involving this compound, where the electron-withdrawing nitro group is expected to significantly influence the reactivity of the sulfinic acid moiety.
Table 2: Theoretical Studies on Reaction Mechanisms
| Reaction Type | Key Findings from Theoretical Probing | Computational Approach |
|---|---|---|
| Reduction of Cysteine Sulfinic Acid | Elucidation of a multi-step mechanism involving a sulfinic acid phosphoryl ester intermediate. | QM/MM |
| Self-Condensation of Sulfenic Acids | Identification of cyclic, hydrogen-bonded transition states and calculation of activation energies. | DFT |
Conformational Analysis and Intramolecular Interactions in Nitro-Substituted Arenesulfinic Acids
The presence of a nitro group in an ortho-position relative to the sulfinic acid group in this compound introduces significant steric and electronic effects that dictate its conformational preferences and intramolecular interactions. Theoretical studies are essential for understanding these complex relationships.
Conformational analysis of related molecules, such as ortho-nitro-substituted benzenesulfonic acids, reveals that the steric hindrance between the adjacent nitro and sulfonic acid groups restricts their mutual rotation, leading to the existence of various stable conformers. researchgate.net A key feature in some of these conformers is the potential for the formation of an intramolecular hydrogen bond between the acidic proton of the sulfinic acid group and an oxygen atom of the nitro group. This type of interaction can significantly stabilize a particular conformation. researchgate.net
Quantum chemical calculations, such as DFT, can be used to determine the potential energy surface for the rotation of the nitro and sulfinic acid groups, allowing for the estimation of the energy barriers between different conformers. mdpi.com The relative energies of these conformers determine their population at a given temperature.
The electronic interactions between the nitro and sulfinic acid groups, mediated by the aromatic ring, are also a subject of theoretical investigation. NBO analysis of ortho-nitrosubstituted benzenesulfonic acids has shown that the strong electron-acceptor properties of the nitro group can influence the electronic character of the sulfonic acid group, causing it to have a net donating effect. researchgate.net A similar interplay is expected in this compound, where the electron-withdrawing nitro group will impact the acidity and reactivity of the sulfinic acid functionality. The nature of the C-N bond connecting the nitro group to the aromatic ring can also be influenced by these intramolecular electronic effects. mdpi.com
Table 3: Intramolecular Interactions in Nitro-Substituted Arenes
| Interaction Type | Description | Consequence |
|---|---|---|
| Intramolecular Hydrogen Bonding | Formation of a hydrogen bond between the sulfinic acid proton and a nitro group oxygen. | Stabilization of specific conformers, influencing molecular geometry. |
| Steric Hindrance | Repulsive interactions between the bulky nitro and sulfinic acid groups in the ortho position. | Restriction of bond rotation, leading to distinct conformers. |
Analytical Research Methodologies for 2 Nitrobenzenesulfinic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-nitrobenzenesulfinic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of aromatic compounds. For nitroaromatic sulfonic acids, the aromatic protons typically resonate as multiplets in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.5 ppm. The strong electron-withdrawing effects of the nitro (-NO₂) and sulfinic acid (-SO₂H) groups cause the adjacent protons to be deshielded, shifting their signals to a higher frequency (further downfield). Similarly, in ¹³C NMR spectra, the carbon atoms directly attached to these electron-withdrawing groups exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a nitroaromatic sulfinic or sulfonic acid will show characteristic absorption bands corresponding to the various vibrations of its atoms. For instance, the nitro group (NO₂) typically displays strong asymmetric and symmetric stretching vibrations. The sulfonic acid group (-SO₃H) also has distinct stretching vibrations for the S=O and S-O bonds. Data for the related compound, 2-chloro-5-nitrobenzenesulfonic acid, shows spectral contamination due to the use of mineral oil mull around 2900 cm⁻¹, but provides a reference for the solid-state analysis of such compounds. nist.gov
Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data helps in determining the molecular weight and deducing the structure of the compound. The exact mass of 2-nitrobenzenesulfonic acid is 202.98884343 Da. lookchem.com Analysis of the fragmentation pattern can further confirm the presence of the nitrobenzene (B124822) and sulfinic acid moieties.
| Spectroscopic Technique | Characteristic Peaks/Signals (Illustrative) | Interpretation |
|---|---|---|
| ¹H NMR | Multiplets in the range of δ 7.0-8.5 ppm | Provides information on the chemical environment and number of protons in the molecule. Protons adjacent to electron-withdrawing nitro and sulfonic/sulfinic acid groups are shifted downfield. |
| ¹³C NMR | Signals for aromatic carbons, with those attached to -NO₂ and -SO₂H groups shifted downfield | Reveals the number and electronic environment of carbon atoms within the molecule. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for N-O bonds in the nitro group; characteristic S=O and S-O stretching bands for the sulfinic/sulfonic acid group | Confirms the presence of key functional groups (-NO₂, -SO₂H) in the molecular structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight; fragmentation pattern showing loss of -NO₂ or -SO₂H groups | Determines the molecular weight and provides evidence for the structural components of the molecule. lookchem.com |
Electrochemical Analysis of Sulfinic Acid Derivatives
The electrochemical behavior of sulfinic acid derivatives, particularly those containing a nitroaromatic group like this compound, is of significant interest. The nitro group is electrochemically active and can undergo reduction through a series of steps.
The electrochemical reduction of nitroaromatic compounds is a well-studied process. acs.org It typically proceeds through a series of electron-transfer and protonation reactions. dtic.mil The initial reduction often involves the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) derivative. acs.org Because the nitroso species is typically reduced at a less negative potential than the parent nitro compound, it is a highly reactive intermediate and is rarely isolated. acs.orgutexas.edu The final reduction product is usually the corresponding amine. nih.gov
The reduction pathway and the potentials at which these reactions occur are highly dependent on factors such as the pH of the electrolyte, the solvent system, and the electrode material. acs.org For example, the half-wave potentials (E₁/₂) for both the nitroso and hydroxylamine intermediates shift to more negative values as the pH increases. acs.org
| Step | Reactant | Product | General Description |
|---|---|---|---|
| 1 | Nitroaromatic (ArNO₂) | Nitrosoaromatic (ArNO) | A two-electron, two-proton reduction step. The nitroso intermediate is highly reactive. acs.org |
| 2 | Nitrosoaromatic (ArNO) | Arylhydroxylamine (ArNHOH) | Another two-electron, two-proton reduction step. acs.org |
| 3 | Arylhydroxylamine (ArNHOH) | Arylamine (ArNH₂) | Final two-electron, two-proton reduction to the stable amine product. nih.gov |
Titrimetric Methods in Nonaqueous Solvents for Aromatic Sulfinic Acids
Titration is a classic analytical method for determining the concentration of an acidic or basic substance. For very weak acids or bases, such as aromatic sulfinic acids, titration in an aqueous solution often fails to provide a sharp and accurate endpoint. vedantu.com This is because water can act as both a weak acid and a weak base, competing with the analyte for proton donation or acceptance, which obscures the equivalence point. slideshare.netjove.com
To overcome this limitation, nonaqueous titrations are employed. encyclopedia.pub This technique involves dissolving the analyte in a solvent other than water and titrating it with a suitable acidic or basic titrant. slideshare.net The choice of solvent is critical. For the titration of a weak acid like an aromatic sulfinic acid, a basic (protophilic) solvent is often used. vedantu.com Such a solvent enhances the acidity of the weak acid, making it behave more like a strong acid and resulting in a much sharper endpoint. vedantu.comjove.com
A study on the acid-base titrations of aromatic sulfinic acids in various nonaqueous solvents found that solvents like pyridine, dimethylformamide, and n-butylamine were effective. core.ac.ukacs.org A common titrant for these analyses is a solution of tetrabutylammonium (B224687) hydroxide (B78521) in a nonaqueous solvent mixture. core.ac.uk The endpoint of the titration can be determined potentiometrically, where the change in potential is measured as the titrant is added.
The general rule is that acids with a pKa greater than 7 cannot be accurately determined in aqueous solutions, necessitating the use of nonaqueous methods. vedantu.comhnsgroupofcolleges.org These methods are advantageous as they allow for the analysis of organic compounds that are insoluble in water and can produce very precise results. slideshare.net
| Parameter | Description | Example/Rationale |
|---|---|---|
| Analyte | Aromatic Sulfinic Acids (e.g., this compound) | Considered weak acids, difficult to titrate in water. vedantu.com |
| Solvents | Basic (Protophilic) or Amphiprotic Solvents | Pyridine, Dimethylformamide (DMF), n-Butylamine, Acetic Acid. These solvents enhance the apparent acidity of the analyte. vedantu.comcore.ac.uk |
| Titrant | Strong base in a nonaqueous solvent | Tetrabutylammonium hydroxide in benzene-methanol. core.ac.uk |
| Endpoint Detection | Potentiometry or chemical indicators | Potentiometric methods provide a clear inflection point in the titration curve. core.ac.uk Indicators like crystal violet can also be used. blogspot.com |
| Principle | Leveling Effect | The basic solvent "levels" the strength of the weak acid, making it behave like a stronger acid and yielding a sharper endpoint. blogspot.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-nitrobenzenesulfinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves sulfonation or oxidation-reduction reactions. For example, sulfinic acids can be derived from sulfenyl chlorides (e.g., 2-nitrobenzenesulfenyl chloride) via controlled hydrolysis under acidic conditions at 0–6°C . Reaction yields depend on temperature control, stoichiometric ratios of reactants (e.g., SOCl₂ or H₂O₂), and purification steps (e.g., recrystallization). Impurities such as sulfonic acid derivatives may form if oxidation conditions are not carefully regulated .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : Purity validation requires a combination of techniques:
- Melting Point Analysis : Compare observed mp (e.g., 74–76°C for related sulfenyl chlorides) with literature values .
- Chromatography : Use HPLC or TLC to detect sulfonic acid byproducts.
- Spectroscopy : Employ -NMR to confirm the absence of aromatic proton shifts indicative of nitro-group reduction or sulfone formation .
Q. What are the known stability challenges for this compound, and how should it be stored to prevent degradation?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (N₂ or Ar) at 0–6°C in airtight containers. Stability tests under varying humidity (20–80% RH) and thermal stress (25–40°C) reveal decomposition via sulfonic acid formation within 72 hours if exposed to air .
Advanced Research Questions
Q. What reaction mechanisms govern this compound’s role in nucleophilic substitution reactions?
- Methodological Answer : The sulfinic acid group () acts as a weak nucleophile. In reactions with alkyl halides, kinetic studies show a second-order dependence on sulfinate ion concentration and electrophile. For example, in Suzuki-Miyaura couplings, the nitro group enhances electrophilicity at the benzene ring, facilitating cross-coupling under palladium catalysis. Mechanistic pathways should be verified via isotopic labeling (e.g., ) and DFT calculations .
Q. How can this compound be utilized as a catalyst or ligand in asymmetric synthesis?
- Methodological Answer : The sulfinic acid moiety can coordinate transition metals (e.g., Pd, Cu) to form chiral complexes. For instance, in asymmetric Michael additions, enantiomeric excess () >90% is achievable using sulfinic acid-derived ligands. Optimize ligand-to-metal ratios (1:1 to 1:2) and solvent polarity (e.g., DMF vs. THF) to enhance stereoselectivity .
Q. What spectroscopic and computational methods are most effective for resolving structural ambiguities in sulfinic acid derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify stretching vibrations (1050–1200 cm) and nitro-group absorptions (1520–1350 cm) .
- X-ray Crystallography : Resolve bond angles and dihedral angles to confirm planar vs. non-planar nitro-sulfinyl configurations.
- Computational Modeling : Use Gaussian or ORCA software to simulate -NMR chemical shifts and compare with experimental data .
Q. How should researchers address contradictions in reported stability or reactivity data for this compound?
- Methodological Answer : Contradictions often arise from differences in synthetic protocols or analytical conditions. For example:
- Contradiction : Discrepancies in thermal decomposition temperatures (e.g., 105–112°C vs. 178–183°C for related sulfonamides).
- Resolution : Conduct controlled thermogravimetric analysis (TGA) under identical atmospheric conditions (O₂ vs. N₂) to isolate degradation pathways .
- Statistical Analysis : Apply ANOVA to compare datasets from independent studies, accounting for variables like humidity and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
